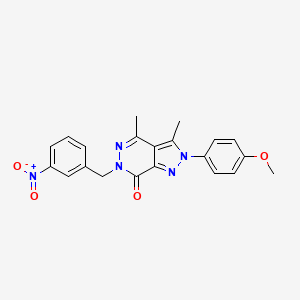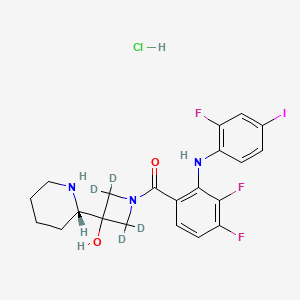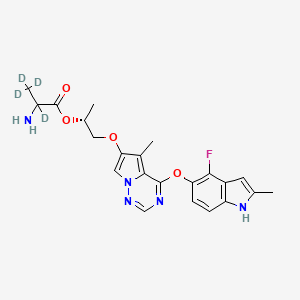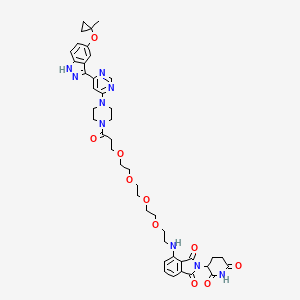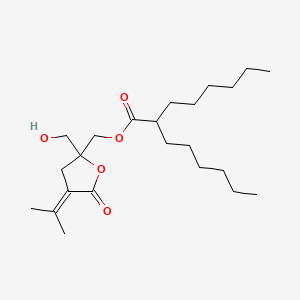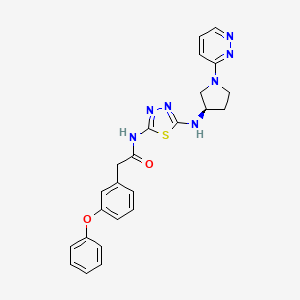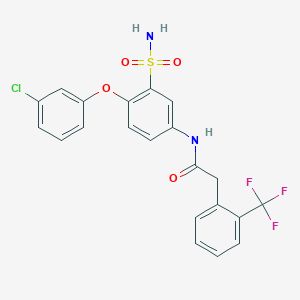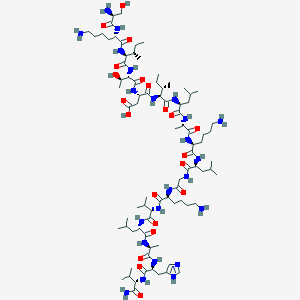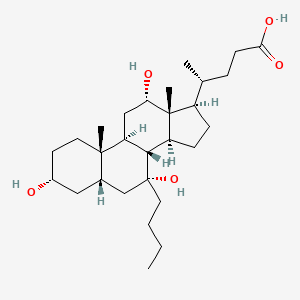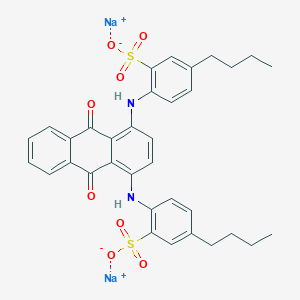
C.I. Acid green 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Green 27, also known as Acid Green 27, is an organic synthetic dye. It is commonly used in the textile industry for dyeing silk, wool, and nylon fabrics. The compound is known for its vibrant green color and is often used in various industrial applications due to its excellent dyeing properties .
Méthodes De Préparation
C.I. Acid Green 27 is synthesized using 1,4-dihydroxyanthraquinone and 4-n-butylaniline as starting materials. The synthesis involves the partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid, followed by condensation with 4-n-butylaniline. The resulting product is then oxidized and sulfonated to obtain the final compound. The industrial production process includes neutralization, filtration, drying, and pulverization to yield the finished product .
Analyse Des Réactions Chimiques
C.I. Acid Green 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include zinc powder, hydrochloric acid, and various oxidizing agents. .
Applications De Recherche Scientifique
C.I. Acid Green 27 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: It is used in diagnostic procedures and as a marker in certain medical tests.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the production of colored materials
Mécanisme D'action
The mechanism of action of C.I. Acid Green 27 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding results in the visualization of cellular components in biological staining techniques. The dye’s molecular structure allows it to interact with various pathways, making it useful in different scientific applications .
Comparaison Avec Des Composés Similaires
C.I. Acid Green 27 is unique compared to other similar compounds due to its specific dyeing properties and vibrant green color. Similar compounds include:
- Acid Green 25
- Reactive Orange 16
- Reactive Black 5
- Remazol Brilliant Blue R These compounds have different dyeing properties and applications, but C.I. Acid Green 27 stands out for its specific use in dyeing silk, wool, and nylon fabrics .
Propriétés
Formule moléculaire |
C34H32N2Na2O8S2 |
|---|---|
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


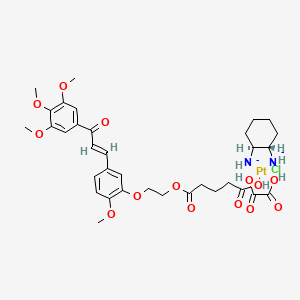
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
